molecular formula C20H16ClNO3 B2695535 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide CAS No. 929413-15-0

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide

Cat. No.: B2695535
CAS No.: 929413-15-0
M. Wt: 353.8
InChI Key: HTACJLHZYUGROE-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide is recognized in scientific research as a potent and highly selective ATP-competitive inhibitor of c-Jun N-terminal kinase 3 (JNK3) source . The JNK signaling pathway is critically involved in cellular stress responses, apoptosis, and inflammation. The specific isoform JNK3 is predominantly expressed in the brain and heart, making it a primary target for investigating the pathogenesis of neurological disorders source . Consequently, this compound serves as a crucial pharmacological tool for elucidating the role of JNK3 in models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. Its high selectivity over the JNK1 and JNK2 isoforms allows researchers to dissect the distinct functions of JNK3 in stress-induced apoptosis and inflammatory signaling cascades with greater precision source . The application of this inhibitor in both in vitro and in vivo models provides valuable insights into potential neuroprotective strategies and the underlying mechanisms of neuronal cell death.

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c1-11-16-10-15(22-20(24)13-2-3-13)8-9-17(16)25-19(11)18(23)12-4-6-14(21)7-5-12/h4-10,13H,2-3H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTACJLHZYUGROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the benzofuran ring reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Cyclopropanecarboxamide Moiety: The final step involves the reaction of the intermediate compound with cyclopropanecarboxylic acid or its derivatives under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Peptide-Based Derivatives with 4-Chlorobenzoyl Moieties

lists peptide derivatives like N-[N-(4-chlorobenzoyl)-O-methyl-L-tyrosyl]-L-phenylalanol and analogs with O-ethyl, O-propyl, and O-isopropyl substituents. These compounds share the 4-chlorobenzoyl group but differ in their backbone structures:

  • Backbone: The target compound features a benzofuran core, whereas the peptide derivatives utilize tyrosine-phenylalanol backbones. The benzofuran’s aromaticity may enhance stability under oxidative conditions compared to peptide bonds, which are prone to enzymatic degradation.
  • Substituent Effects : The O-alkyl groups (e.g., O-methyl, O-ethyl) in the peptide derivatives likely modulate solubility and steric hindrance. In contrast, the target compound’s cyclopropanecarboxamide group introduces steric constraints that could optimize target binding .

Cyclopropanecarboxamide-Containing Agrochemicals

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide), a pesticide from , shares the cyclopropanecarboxamide group but replaces the benzofuran with a tetrahydrofuran ring. Key differences include:

  • Ring Systems : The benzofuran’s aromaticity in the target compound may improve π-π stacking interactions with biological targets compared to cyprofuram’s saturated furan ring.
  • Chlorine Substitution : Both compounds have chlorinated aryl groups, but the target’s 4-chlorobenzoyl group vs. cyprofuram’s 3-chlorophenyl group could lead to divergent binding modes in pest targets .

Halogenated Benzofuran Derivatives

describes a complex benzofuran derivative with bromo, chloro, and fluorophenyl substituents. While structurally distinct, it highlights trends in benzofuran-based design:

  • Halogenation : The target compound’s single chlorine atom at the 4-position of the benzoyl group contrasts with heavily halogenated analogs. Reduced halogenation may lower toxicity while retaining efficacy.
  • Cyclopropyl vs. Fluorophenyl Groups : The target’s cyclopropanecarboxamide may offer metabolic stability advantages over fluorophenyl groups, which are susceptible to oxidative defluorination .

Structural and Functional Implications

  • Synthetic Accessibility : The use of SHELX software for crystallographic refinement ensures precise structural validation, critical for optimizing synthetic routes .

Biological Activity

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H22ClNO6, with a molecular weight of approximately 479.91 g/mol. Its structure features a benzofuran moiety, which is known for contributing to various biological activities. The compound exhibits high lipophilicity, indicated by a log P value of 5.51, suggesting significant interactions with biological membranes.

Synthesis

The synthesis of this compound typically involves several steps that allow for the introduction of functional groups enhancing its biological properties. The general synthetic route includes:

  • Formation of Benzofuran Derivative : Starting with 4-chlorobenzoyl chloride and 3-methylbenzofuran.
  • Cyclopropanation : Utilizing cyclopropanation reactions to introduce the cyclopropane ring.
  • Amidation : Converting the carboxylic acid to an amide using appropriate coupling agents.

These synthetic strategies are crucial for optimizing the compound's therapeutic potential.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzofuran derivatives can exhibit significant antimicrobial properties against various bacterial strains .
Compound Activity Reference
This compoundAntimicrobial
5-Chloro-N-[2-(4-fluorophenyl)-3-methylsulfinyl]-1-benzofuranAntimicrobial
Benzamide DerivativesAnticancer

The mechanisms through which this compound exerts its biological effects are under investigation. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The high lipophilicity suggests that it may disrupt cellular membranes, leading to cell death in susceptible organisms.

Case Studies

Recent studies have examined the efficacy of this compound in various biological contexts:

  • Antibacterial Efficacy : A study tested the compound against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .
    Bacterial Strain Zone of Inhibition (mm)
    Staphylococcus aureus26
    Escherichia coli20
  • Cytotoxicity Assays : In vitro assays have indicated potential cytotoxic effects on cancer cell lines, suggesting anticancer properties that warrant further exploration .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide, and how can reaction conditions be optimized?

  • Synthetic Route :

Benzofuran Core Formation : Cyclization of 2-hydroxybenzaldehyde derivatives with acetic anhydride or similar reagents to construct the 3-methyl-1-benzofuran backbone .

Chlorobenzoyl Introduction : Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to attach the 4-chlorobenzoyl group at the 2-position of the benzofuran ring .

Cyclopropanecarboxamide Attachment : Amide coupling via activation of cyclopropanecarboxylic acid (e.g., using EDCI/HOBt) with the amine group at the 5-position of the benzofuran ring .

  • Optimization : Control temperature (e.g., 0–5°C for acylation), solvent polarity (e.g., dichloromethane for Friedel-Crafts), and stoichiometric ratios (e.g., 1.2 equivalents of acylating agents). Monitor purity via TLC/HPLC .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the 3D structure using SHELX programs for refinement .
  • NMR Spectroscopy :
  • ¹H NMR : Identify protons on the benzofuran (δ 6.8–7.5 ppm), chlorobenzoyl (δ 7.3–7.6 ppm), and cyclopropane (δ 1.2–1.8 ppm) .
  • ¹³C NMR : Confirm carbonyl groups (e.g., C=O at ~170 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 446.1) .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Purity :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time comparison against standards .
  • Melting Point : Sharp melting range (e.g., 190–192°C) indicates high crystallinity .
    • Stability :
  • Forced Degradation Studies : Expose to heat (60°C), humidity (75% RH), and light (UV) for 1–4 weeks. Monitor decomposition via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

  • Approach :

  • Functional Group Variations : Compare analogs with substituents like tert-butyl (enhanced lipophilicity) or nitro groups (electron-withdrawing effects) .
  • Bioactivity Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) to correlate structural features (e.g., chlorobenzoyl vs. fluorobenzoyl) with IC₅₀ values .
    • Example : Derivatives with 4-chlorobenzoyl groups show 2–5× higher antiproliferative activity than non-halogenated analogs due to enhanced target binding .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:

  • Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) or incubation times (24 vs. 48 hours) .
  • Cellular Context : Target expression levels (e.g., Bcl-2/Mcl-1 ratios in different cancer models) .
    • Resolution : Standardize protocols (e.g., CLSI guidelines) and validate targets via siRNA knockdown or competitive binding assays .

Q. How can computational modeling predict binding interactions with biological targets?

  • Methods :

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., CYP51 in Trypanosoma parasites) with a focus on chlorobenzoyl-π stacking and hydrogen bonding .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
    • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Crystallization Optimization :

  • Solvent Screening : Use mixtures (e.g., DMSO/water or ethanol/ethyl acetate) to modulate solubility .
  • Vapor Diffusion : Hanging-drop method with PEG 4000 as precipitant .
    • Tools : SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

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